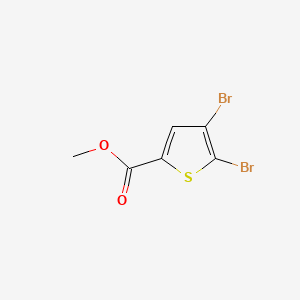

Methyl 4,5-dibromothiophene-2-carboxylate

Description

Contextualization within Thiophene (B33073) Chemistry

Thiophene is an aromatic five-membered heterocycle containing a sulfur atom. This core structure is a common motif in a wide array of functional materials and biologically active molecules. The presence of the sulfur atom imparts unique electronic properties to the thiophene ring, influencing its reactivity and intermolecular interactions.

Methyl 4,5-dibromothiophene-2-carboxylate is a derivative of thiophene where the hydrogen atoms at the 4 and 5 positions have been replaced by bromine atoms, and a methyl ester group is attached at the 2-position. This substitution pattern is crucial as it provides multiple reactive sites for further chemical transformations. The electron-withdrawing nature of the bromine atoms and the carboxylate group modifies the electron density of the thiophene ring, affecting its reactivity in various chemical reactions.

Significance as a Building Block in Complex Molecular Architectures

The synthetic utility of this compound lies in its capacity to serve as a scaffold for the construction of more elaborate molecules. The two bromine atoms are excellent leaving groups in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the formation of new carbon-carbon bonds by reacting the dibromothiophene with various organoboron compounds. This versatility enables the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at the 4 and 5 positions of the thiophene ring.

The methyl ester group at the 2-position can also be readily modified. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups such as amides, acid chlorides, or other esters. This functional group handle further enhances the compound's utility as a versatile building block in the synthesis of diverse molecular targets.

Overview of Research Trajectories

Research involving this compound and its derivatives is primarily focused on two major areas: materials science and medicinal chemistry.

In the realm of materials science , this compound serves as a key monomer for the synthesis of conjugated polymers. The ability to introduce different substituents at the 4 and 5 positions via cross-coupling reactions allows for the fine-tuning of the electronic and optical properties of the resulting polymers. These thiophene-based polymers are being investigated for their potential applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs). The regioregularity of the polymer backbone, which is crucial for efficient charge transport, can be controlled through the careful selection of polymerization methods. rsc.org

In medicinal chemistry , thiophene-containing compounds have a long history of biological activity. While research specifically detailing the direct biological applications of this compound is not extensive, its role as a precursor is significant. Halogenated thiophenes are used as intermediates in the synthesis of new families of insecticides. beilstein-journals.org The ability to construct complex, multi-ring systems based on the thiophene core allows for the exploration of new chemical space in the search for novel therapeutic agents. The functional groups on this compound provide the necessary handles to build molecules with specific three-dimensional structures designed to interact with biological targets.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4,5-dibromothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPMSPAEAVFKCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369457 | |

| Record name | methyl 4,5-dibromothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62224-24-2 | |

| Record name | methyl 4,5-dibromothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 4,5-DIBROMOTHIOPHENE-2-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 4,5 Dibromothiophene 2 Carboxylate and Its Precursors

Esterification Pathways from Thiophene-2-carboxylic Acid Derivatives

The formation of the methyl ester functional group is a crucial step in the synthesis of the title compound. This is typically achieved through the esterification of a corresponding thiophene-2-carboxylic acid derivative. Standard esterification procedures can be employed, for instance, by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

Thiophene-2-carboxylic acid and its derivatives can be converted into their corresponding methyl esters through various established methods. These include reacting the carboxylic acid with propargyl halides or through transesterification reactions. google.com The choice of method may depend on the specific substituents already present on the thiophene (B33073) ring.

For the synthesis of related hydrazides, an efficient method involves the direct conversion of 2-thiophenecarboxylic acid derivatives. This process includes the preparation of activated 2-thiophencarboxylate esters using reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and dicyclohexylcarbodiimide (B1669883) (DCCI), followed by treatment with hydrazine. hhu.de

The table below summarizes common esterification reagents for thiophene-2-carboxylic acids.

| Reagent | Catalyst/Conditions | Product |

| Methanol | Acid catalyst (e.g., H₂SO₄) | Methyl thiophene-2-carboxylate (B1233283) |

| Thionyl chloride, then Methanol | Toluene/n-pentane, catalytic DMF | Methyl thiophene-2-carboxylate |

| Propargyl halides | Base | Propargyl thiophene-2-carboxylate |

Direct Halogenation Strategies

Direct halogenation of a pre-existing methyl thiophene-2-carboxylate scaffold is a common strategy to introduce bromine atoms onto the thiophene ring. The electron-withdrawing nature of the methyl carboxylate group directs the electrophilic substitution to specific positions on the ring.

A widely used reagent for the bromination of thiophenes is N-bromosuccinimide (NBS). researchgate.net The reaction conditions, such as the solvent and temperature, can be optimized to control the degree of bromination. For instance, the bromination of substituted thiophenes in concentrated solutions of acetic acid with NBS at room temperature has been shown to proceed with high regioselectivity. tandfonline.com Ultrasonic irradiation has also been employed to facilitate the bromination of thiophenes and oligothiophenes with NBS. researchgate.net

The following table outlines various brominating agents used for thiophene derivatives.

| Brominating Agent | Solvent | Key Features |

| N-Bromosuccinimide (NBS) | Acetic Acid | High regioselectivity. tandfonline.com |

| N-Bromosuccinimide (NBS) | Dichloromethane/Acetonitrile | Effective for various thiophene derivatives. |

| Aqueous Bromine | - | Can be used for mono-bromination. beilstein-journals.org |

| Pyridine perbromide hydrobromide | Halohydrocarbon/Hydrobromic acid | Controlled bromination at low temperatures. google.com |

Derivatization Approaches from Related Thiophenes

A straightforward and common method for the synthesis of Methyl 4,5-dibromothiophene-2-carboxylate is the esterification of 4,5-Dibromothiophene-2-carboxylic acid. finetechnology-ind.com This precursor already contains the desired bromine substitution pattern. The esterification is typically carried out by reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. This reaction proceeds with high efficiency to yield the target methyl ester.

Thiophene-2-carboxylic acid, a precursor to the target molecule, can be prepared by the oxidation of either thiophene-2-carboxaldehyde or 2-acetylthiophene. wikipedia.orggatech.edu The oxidation of thiophene-2-carbaldehyde (B41791) to thiophene-2-carboxylic acid can be achieved using chromium-based oxidants like chromium trioxide in an acidic medium. smolecule.com Once the thiophene-2-carboxylic acid is formed, it can be subjected to bromination followed by esterification to yield this compound.

The synthesis of thiophene-2-carboxaldehyde itself can be accomplished through methods like the Vilsmeier-Haack reaction, which involves treating thiophene with a chloroiminium ion intermediate generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). smolecule.com A newer synthesis method involves the reaction of thiophene and N,N-dimethylformamide with thionyl chloride. google.com

The table below outlines the synthetic sequence starting from thiophene.

| Starting Material | Reaction | Intermediate/Product |

| Thiophene | Vilsmeier-Haack Reaction | Thiophene-2-carboxaldehyde |

| Thiophene-2-carboxaldehyde | Oxidation (e.g., CrO₃) | Thiophene-2-carboxylic acid |

| Thiophene-2-carboxylic acid | Bromination (e.g., NBS) | 4,5-Dibromothiophene-2-carboxylic acid |

| 4,5-Dibromothiophene-2-carboxylic acid | Esterification (Methanol, H⁺) | This compound |

Flow Chemistry Protocols for Thiophene-2-carboxylate Scaffolds

Flow chemistry offers a modern and efficient approach to the synthesis of various chemical compounds, including thiophene derivatives. This technology can improve both the efficiency and scalability of organic synthesis. researchgate.net While a specific flow chemistry protocol for this compound is not detailed in the provided context, the principles can be applied to the synthesis of the thiophene-2-carboxylate scaffold.

A practical and sustainable flow protocol has been presented for the telescoped synthesis of thiophenes, which begins with the generation of acyl radicals from aldehydes. researchgate.net Furthermore, flow chemistry has been utilized for the direct arylation of thiophene derivatives with aromatic bromides to produce heteroaromatic biaryls. researchgate.net These examples highlight the potential for developing a continuous flow process for the synthesis of the title compound, which could offer advantages in terms of safety, control, and yield.

Electrochemical Synthesis Considerations for Brominated Thiophenes

Electrochemical methods provide an environmentally friendly and efficient alternative for the halogenation of organic molecules. An electrochemical bromination of thiophenes using ammonium (B1175870) bromide has been developed for both batch and continuous-flow conditions. researchgate.netresearchgate.net This method allows for the selective bromination of thiophenes.

The electrosynthesis of copolymers of 3-bromothiophene (B43185) and thiophene has been investigated, demonstrating the feasibility of electrochemical methods for manipulating brominated thiophene structures. praiseworthyprize.org While a specific electrochemical synthesis for this compound is not described, the existing research on the electrochemical bromination of thiophenes suggests that this could be a viable and "green" synthetic route to explore for the preparation of the dibrominated precursor. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Methyl 4,5 Dibromothiophene 2 Carboxylate

Regioselective Functionalization Studies

The presence of two distinct bromo-substituents on the thiophene (B33073) ring of methyl 4,5-dibromothiophene-2-carboxylate opens avenues for regioselective functionalization. The differential reactivity of the C4-Br and C5-Br bonds, governed by steric and electronic factors, allows for the selective or sequential introduction of substituents. The electron-withdrawing nature of the methyl carboxylate group at the C2 position deactivates the adjacent C3 position for electrophilic attack and influences the relative reactivity of the C4 and C5 positions in cross-coupling reactions. Generally, the C5-position (α-position relative to the sulfur atom) is more reactive than the C4-position (β-position) in many transition-metal-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated heterocycles like this compound. These reactions, including the Suzuki-Miyaura, Stille, and direct arylation protocols, enable the formation of C-C bonds under relatively mild conditions and with high functional group tolerance.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used method for forming biaryl structures. In the case of 4,5-dibromothiophene derivatives, the regioselectivity of the coupling is a key consideration. Studies on the closely related 4,5-dibromothiophene-2-carboxaldehyde have shown that mono-arylation occurs preferentially at the C5 position. nih.gov This selectivity is attributed to the higher reactivity of the α-C-Br bond (at C5) compared to the β-C-Br bond (at C4) in the oxidative addition step of the palladium catalytic cycle.

By carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid, the catalyst system, and the base, it is possible to achieve either selective mono-arylation at the C5 position or a double coupling to replace both bromine atoms. nih.govharvard.edu For instance, using a slight excess of the arylboronic acid can favor the formation of the 4,5-diarylthiophene product. nih.gov

Table 1: Regioselective Suzuki-Miyaura Coupling of 4,5-dibromothiophene-2-carboxaldehyde with Arylboronic Acids nih.gov

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product(s) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 5-Phenyl-4-bromothiophene-2-carboxaldehyde | 78 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 5-(4-Methoxyphenyl)-4-bromothiophene-2-carboxaldehyde | 82 |

This table is based on data for a closely related compound and is illustrative of the expected reactivity for this compound.

The Stille coupling reaction, which involves the coupling of an organotin compound with an organic halide, is another versatile palladium-catalyzed method for C-C bond formation. rhhz.netwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to a wide range of reaction conditions, which allows for the presence of various functional groups. thermofisher.comuwindsor.calibretexts.org

In the context of dibrominated thiophenes, the Stille reaction has been employed for the synthesis of thiophene-based polymers and oligomers. nih.govjcu.edu.au For example, 2,5-dibromothiophene (B18171) can be coupled with organotin derivatives of thiophene to produce terthiophenes. nih.gov The mechanism follows the typical catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org Similar to the Suzuki coupling, the regioselectivity in the mono-functionalization of 4,5-dibromothiophene derivatives is expected to favor the more reactive C5 position. The reaction conditions, including the choice of palladium catalyst, ligands, and additives like Cu(I) salts, can be optimized to control the reaction rate and yield. harvard.edu

Table 2: Representative Conditions for Stille Coupling of Bromothiophenes nih.govjcu.edu.au

| Bromothiophene Substrate | Organotin Reagent | Catalyst | Solvent | Temperature (°C) |

|---|---|---|---|---|

| 2,5-Dibromothiophene | Tributyl(2-thienyl)tin | Pd(PPh₃)₄ | Toluene | 110 |

| 3,4-Dibromo-2,5-dimethylthiophene | (Self-coupling after lithiation) | CuCl₂ | THF | RT |

This table provides general conditions for Stille coupling of various bromothiophenes, illustrating the types of catalysts and conditions that would be applicable to this compound.

Direct arylation, a process that involves the activation of a C-H bond, offers a more atom-economical approach to the synthesis of biaryls by avoiding the pre-functionalization required for traditional cross-coupling reactions. nih.govthieme-connect.comacs.org In this compound, the only available C-H bond is at the C3 position. Palladium-catalyzed direct arylation of 3-substituted thiophenes has been shown to be a viable method for introducing aryl groups. nih.govthieme-connect.comacs.org The regioselectivity of these reactions (C2 vs. C5) is highly dependent on the substrate and the reaction conditions. For the target compound, functionalization would occur at the C3 position.

Methodologies for the direct C-H arylation of thiophenes often employ a palladium catalyst, such as Pd(OAc)₂, in combination with a base and sometimes a ligand or an additive. acs.org The reaction of this compound with an aryl halide under these conditions would be expected to yield the corresponding 3-aryl-4,5-dibromothiophene derivative. This approach allows for the introduction of an aryl group while preserving the bromine atoms for subsequent cross-coupling reactions.

The differential reactivity of the C4-Br and C5-Br bonds in this compound allows for sequential cross-coupling reactions, enabling the synthesis of unsymmetrically substituted thiophenes. This strategy involves a first cross-coupling reaction under conditions that selectively target the more reactive C5 position, followed by a second coupling reaction to functionalize the C4 position.

This sequential approach can be extended to asymmetric synthesis by employing chiral ligands in the cross-coupling steps. nih.gov For instance, an asymmetric Suzuki-Miyaura coupling could be used to introduce an aryl group at either the C4 or C5 position, creating a chiral axis if the resulting biaryl system is sterically hindered. While the direct asymmetric functionalization of this compound has not been extensively reported, the principles of asymmetric cross-coupling are well-established for the synthesis of chiral biaryls and other stereocenter-containing molecules. researchgate.netrsc.org The choice of a suitable chiral ligand is crucial for inducing enantioselectivity in these transformations.

Nickel-based catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. wikipedia.orgorganic-chemistry.org Nickel catalysts can promote a range of transformations, including Suzuki-Miyaura, Kumada, and C-S coupling reactions, often under milder conditions or with different selectivity compared to their palladium counterparts. researchgate.netnih.govnih.govbohrium.com

The Kumada coupling, which utilizes a Grignard reagent as the nucleophile, is a classic nickel-catalyzed reaction for forming C-C bonds. wikipedia.orgorganic-chemistry.org This reaction could be applied to this compound to introduce alkyl or aryl groups. The high reactivity of Grignard reagents, however, may limit the functional group tolerance of the reaction.

More recently, nickel-catalyzed Suzuki-Miyaura couplings have gained prominence. nih.govprinceton.edumdpi.com These reactions can be effective for coupling aryl bromides, including those on electron-rich or sterically hindered systems where palladium catalysts may be less efficient. The application of nickel catalysis to this compound could provide a powerful and economical route to a variety of substituted thiophene derivatives. Mechanistic studies suggest that nickel-catalyzed reactions can proceed through different catalytic cycles, such as Ni(I)/Ni(III) pathways, which can influence the reactivity and selectivity of the transformation. rhhz.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4,5-Dibromothiophene-2-carboxaldehyde |

| Phenylboronic acid |

| 4-Methoxyphenylboronic acid |

| 5-Phenyl-4-bromothiophene-2-carboxaldehyde |

| 5-(4-Methoxyphenyl)-4-bromothiophene-2-carboxaldehyde |

| 4,5-Diphenylthiophene-2-carboxaldehyde |

| 2,5-Dibromothiophene |

| Tributyl(2-thienyl)tin |

| 3,4-Dibromo-2,5-dimethylthiophene |

| 3,5-Dibromo-2-pyrone |

Iridium-Catalyzed Borylation Reactions

Iridium-catalyzed C-H borylation is a powerful method for the functionalization of heteroaromatic compounds. escholarship.org For this compound, the only available C-H bond for such a reaction is at the C3 position. The regioselectivity of these reactions is typically governed by steric factors, with the catalyst favoring the least hindered position. dumelelab.com However, the application of this methodology to halogenated thiophenes, including dibromo-derivatives, presents significant challenges.

Research on the borylation of 2,5-dibromothiophene has shown that the process can be problematic. nih.gov The presence of carbon-halogen (C-X) bonds, particularly C-Br bonds, introduces a competing reaction pathway involving C-X bond scission. This can lead to deactivation of the iridium catalyst, resulting in low conversion rates and modest yields of the desired borylated product. nih.gov In the case of 2,5-dibromothiophene, significant catalyst loadings and extended reaction times were required, yet complete conversion was not achieved, suggesting ongoing catalyst decomposition. nih.gov This precedent indicates that the iridium-catalyzed C-H borylation of this compound at the C3 position would likely face similar difficulties, with potential for low efficiency due to catalyst deactivation via interaction with the bromine substituents.

Regioselective Magnesiation and Related Organometallic Reactions

Regioselective magnesiation, typically achieved through halogen-metal exchange, is a key strategy for the functionalization of substituted thiophenes. The use of modern bases such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for efficient metalation under mild conditions, compatible with various functional groups. nih.gov For this compound, the two bromine atoms at the C4 and C5 positions are electronically and sterically distinct, allowing for regioselective metalation.

In thiophene systems, halogen-metal exchange is generally more facile at the α-position (C2 or C5) compared to the β-position (C3 or C4). This preference is attributed to the higher acidity of α-protons and the ability of the sulfur atom to stabilize an adjacent carbanion or organometallic species. In this specific molecule, the C5-Br bond is in an α-position, while the C4-Br bond is in a β-position. Furthermore, the electron-withdrawing methyl carboxylate group at C2 would further activate the adjacent C5 position towards metalation. Therefore, treatment with an organomagnesium or organolithium reagent is expected to proceed with high regioselectivity, with the halogen-metal exchange occurring at the C5 position. The resulting magnesium or lithium intermediate can then be trapped with various electrophiles to install a new functional group at the C5 position.

Nucleophilic Substitution Patterns of Bromine Atoms

Direct nucleophilic aromatic substitution (SNAr) on electron-rich aromatic systems like thiophene is generally a difficult transformation. While the bromine atoms on this compound can be replaced by nucleophiles, the reactivity is significantly influenced by the electronic properties of the thiophene ring. The presence of the electron-withdrawing methyl carboxylate group at C2 deactivates the ring towards electrophilic attack but is essential for activating it towards nucleophilic attack.

For an SNAr reaction to occur, the nucleophile must attack the carbon atom bearing the leaving group, forming a negatively charged intermediate (a Meisenheimer-like complex). The stability of this intermediate determines the reaction rate.

Attack at C5: A nucleophilic attack at the C5 position results in a negative charge that can be delocalized onto the adjacent sulfur atom and the carboxylate group at C2. This delocalization provides significant stabilization for the intermediate.

Attack at C4: An attack at the C4 position results in an intermediate where the negative charge is less effectively delocalized. It does not benefit from direct resonance stabilization by the sulfur atom in the same way the C5-adduct does.

Consequently, the C5-Br bond is expected to be significantly more susceptible to nucleophilic substitution than the C4-Br bond. However, even at the more reactive C5 position, forcing conditions may be required to achieve substitution due to the inherent electron-rich nature of the thiophene ring.

Reaction Mechanism Elucidation

The utility of this compound as a building block in cross-coupling catalysis stems from the selective reactivity of its two C-Br bonds. Understanding the mechanism of the elementary steps—oxidative addition, transmetalation, and reductive elimination—is crucial for controlling reaction outcomes.

Oxidative Addition Studies

Oxidative addition is typically the first and often rate-determining step in a cross-coupling catalytic cycle. It involves the insertion of a low-valent metal center, such as Pd(0), into the carbon-halogen bond. The mechanism and site selectivity of this step are controlled by the frontier molecular orbitals of both the metal complex and the substrate. chemrxiv.org For this compound, oxidative addition can occur at either the C4-Br or C5-Br bond.

Computational and experimental studies on related halo-substituted heterocycles show that the electronic nature of the C-X bond dictates the preferred site of oxidative addition. chemrxiv.org The C5-Br bond, being at an α-position to the sulfur, is generally more electron-deficient and polarized than the C4-Br bond. This makes the C5 position more susceptible to oxidative addition by a nucleophilic Pd(0) catalyst. The reaction proceeds through a transition state where the metal coordinates to the C-Br bond, leading to the formation of a Pd(II) intermediate. The higher reactivity of the C5-Br bond allows for selective functionalization at this position, leaving the C4-Br bond intact for subsequent transformations.

Transmetalation Kinetics and Rate-Determining Steps

Following oxidative addition, the transmetalation step involves the transfer of an organic group from a main-group organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) to the transition metal center (e.g., Palladium(II)). This step displaces the halide ligand and forms a new diorganometallic complex.

The kinetics of transmetalation can be complex and are often influenced by the nature of the nucleophile, the ligands on the metal, and the presence of a base. nih.gov In many Suzuki-Miyaura couplings, the transmetalation step is the rate-determining step of the catalytic cycle. A base is typically required to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which then reacts with the Pd(II)-aryl intermediate. The rate is dependent on the concentration of both the palladium complex and the activated organometallic reagent. For a derivative of this compound, the steric and electronic properties of the ligands on the palladium center would play a critical role in facilitating the ligand exchange required for this step.

Reductive Elimination Pathways

Reductive elimination is the final, product-forming step in most cross-coupling reactions. numberanalytics.com It involves the formation of a new carbon-carbon bond between the two organic ligands on the metal center, with the metal being reduced to its initial low-valent state (e.g., Pd(II) to Pd(0)), thus regenerating the catalyst. wikipedia.orgnih.gov

There are several possible mechanisms for reductive elimination:

Concerted Pathway: This is the most common pathway. It involves a three-centered transition state where the two organic ligands must be cis to each other on the metal's coordination sphere. The new C-C bond forms as the M-C bonds break simultaneously. This pathway proceeds with retention of stereochemistry at the organic groups. wikipedia.org

SN2 Mechanism: An alternative pathway that involves a nucleophilic attack of one organic group on the other, leading to inversion of stereochemistry.

Radical Mechanism: This pathway involves homolytic cleavage of the metal-carbon bonds and subsequent radical recombination. It typically results in a loss of stereochemical information.

For cross-coupling reactions involving the thiophene scaffold, the concerted pathway is the most likely. After transmetalation, the resulting diorganopalladium(II) complex would undergo reductive elimination to form the new C-C bond at the C5 position, releasing the functionalized thiophene product and regenerating the Pd(0) catalyst, allowing the cycle to continue.

Site-Selectivity Determinants

The site-selectivity in chemical reactions involving this compound is governed by a combination of electronic effects, steric hindrance, the nature of the reaction, and the specific conditions employed. The thiophene ring possesses two bromine substituents at the C4 and C5 positions and a methyl carboxylate group at the C2 position. This substitution pattern creates a complex electronic and steric environment that dictates the regiochemical outcome of further functionalization, particularly in reactions like metal-catalyzed cross-coupling.

The reactivity of the two bromine atoms at the C4 and C5 positions is not identical. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the selectivity is primarily controlled by the intrinsic electrophilicity of the different ring carbons, which can be modulated by the electronic influence of the substituents. nih.gov For di- or polyhalogenated heteroarenes, the site of the initial oxidative addition of the palladium catalyst is often the most electron-deficient position, which also corresponds to the C–X bond with the lowest bond dissociation energy.

In a related compound, 4,5-dibromothiophene-2-carboxaldehyde, regioselective Suzuki couplings have been achieved. nih.gov The electron-withdrawing nature of the formyl group at C2 deactivates the adjacent C3 position (if it were available for reaction) and influences the electronic properties of the entire ring. Similarly, the methyl carboxylate group in this compound is electron-withdrawing, influencing the relative reactivity of the C4 and C5 positions.

Studies on 2,5-dibromo-3-methylthiophene (B84023) have shown that Suzuki coupling reactions can selectively substitute the bromine at the 5-position. researchgate.net This selectivity is attributed to the electronic and steric environment created by the substituents. For this compound, the relative reactivity of the C4-Br and C5-Br bonds is a key determinant. The position alpha to the sulfur atom (C5) is generally more reactive in thiophenes towards many transformations. However, the presence of the C2-ester group can modify this inherent reactivity.

The choice of catalyst and ligands also plays a crucial role in determining site-selectivity. Different palladium catalysts and phosphine (B1218219) ligands can exhibit different sensitivities to the electronic and steric environments at the two bromine-substituted positions, allowing for tunable selectivity. nih.gov For instance, in some dihalopyridine systems, the choice of ligand can completely reverse the site of coupling. nih.gov Furthermore, reaction conditions, such as the presence of minimal amounts of water, have been identified as critical for achieving high yields and preventing dehalogenation side reactions in the double Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde. nih.gov

The table below summarizes the key factors that determine the site-selectivity in reactions of substituted dibromothiophenes, which are applicable to this compound.

| Determinant | Influence on Site-Selectivity | Example from Related Compounds | Reference |

|---|---|---|---|

| Electronic Effects of Substituents | Electron-withdrawing groups (like -COOCH₃ at C2) decrease the electron density of the thiophene ring, affecting the electrophilicity of the C-Br bonds. This can lead to preferential reaction at one of the bromine sites. | In 2,5-dibromo-3-methylthiophene, the 5-position is selectively substituted in Suzuki reactions, influenced by the electronic push from the methyl group. | researchgate.net |

| Steric Hindrance | Bulky substituents near a reaction site can hinder the approach of reagents or catalysts, favoring reaction at a less sterically crowded position. The C4-Br is flanked by the C5-Br and the C3-H, while the C5-Br is adjacent to the sulfur atom. | Steric requirements are a major factor in C-H borylation reactions of arenes, often directing functionalization to the least hindered position. | nih.gov |

| Catalyst and Ligand System | The choice of metal catalyst (e.g., Palladium) and associated ligands (e.g., phosphines) can tune the selectivity by interacting differently with the available reaction sites. | In dihalopyridazines, using a dppf ligand leads to coupling at C3, while a Qphos ligand directs the reaction to C5. | nih.gov |

| Reaction Conditions | Parameters such as solvent, temperature, and the presence of additives can alter reaction pathways and the stability of intermediates, thereby influencing the regiochemical outcome. | In double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde, using minimal water is crucial to prevent dehalogenation and achieve good yields. | nih.gov |

| Nature of the Halogen | In mixed dihalothiophenes, reactivity generally follows the order I > Br > Cl for oxidative addition in cross-coupling reactions. | In 2-bromo-3-n-hexyl-5-iodothiophene, Suzuki coupling occurs selectively at the C-I bond. | jcu.edu.au |

Polymerization Behavior and Formation of Conjugated Systems

This compound serves as a potential monomer for the synthesis of conjugated polythiophene derivatives. The two bromine atoms provide reactive sites for dehalogenative polycondensation reactions, a common method for forming carbon-carbon bonds to build a polymer backbone. The resulting polymers are of interest due to the unique optical and electronic properties of conjugated thiophene systems, which are useful for applications in organic electronics. jcu.edu.au

The polymerization of dibromothiophene derivatives can be achieved through various metal-catalyzed cross-coupling methods. Transition metal catalysts, particularly those based on nickel and palladium, are effective for this purpose. rsc.org For instance, Kumada-type polymerization, utilizing a nickel catalyst, was one of the earliest methods to synthesize regular poly(thiophene-2,5-diyls) from 2,5-dibromothiophene. rsc.org

The properties of the resulting polymer would be significantly influenced by the methyl carboxylate substituent. This electron-withdrawing group would lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer, which in turn affects its band gap and electronic properties. Furthermore, the substituent can impact the polymer's solubility and morphology, such as its ability to self-assemble into ordered structures. rsc.org The regioregularity of the polymer chain, which refers to the specific arrangement of the substituted thiophene units (e.g., head-to-tail), is critical for achieving high charge carrier mobility and is controlled by the polymerization method. rsc.org

The table below outlines common polymerization methods applicable to dibromothiophene derivatives for the formation of conjugated systems.

| Polymerization Method | Catalyst/Reagent | Description | Reference |

|---|---|---|---|

| Kumada Coupling Polymerization | Nickel complexes (e.g., Ni(dppe)Cl₂) | A Grignard-based cross-coupling reaction where a di-Grignard reagent of the dibromothiophene is polymerized. This method can produce highly regioregular polymers. | rsc.org |

| Yamamoto Coupling Polymerization | Zero-valent Nickel complexes (e.g., Ni(cod)₂) | A direct dehalogenative polycondensation of the dibromothiophene monomer, promoted by a stoichiometric amount of a zero-valent nickel complex. | rsc.org |

| Stille Coupling Polymerization | Palladium complexes (e.g., Pd(PPh₃)₄) | Involves the cross-coupling of a distannylated thiophene monomer with a dibrominated comonomer. Not directly applicable to homopolymerization of the title compound unless it is first converted to a stannylated derivative. | jcu.edu.au |

| Suzuki Coupling Polymerization | Palladium complexes (e.g., Pd(PPh₃)₄) | Requires the conversion of the dibromothiophene into a diboronic acid or ester derivative, which is then polymerized with a dibromo comonomer. Can be adapted for homopolymerization under specific conditions. | jcu.edu.au |

| Solid-State Polymerization (SSP) | Heat | Polymerization occurs by heating the crystalline monomer below its melting point. The reaction proceeds with the release of bromine, which can dope (B7801613) the resulting polymer. | scientific.netresearchgate.netresearchgate.net |

Applications of Methyl 4,5 Dibromothiophene 2 Carboxylate in Advanced Materials and Chemical Synthesis

Role as a Key Intermediate in Organic Synthesis

The reactivity of the bromine atoms and the ester group on the thiophene (B33073) ring of Methyl 4,5-dibromothiophene-2-carboxylate allows for its extensive use as a foundational molecule in various synthetic pathways. It is particularly instrumental in the construction of polysubstituted aromatic systems through cross-coupling reactions.

Synthesis of Complex Organic Molecules

This compound is a valuable substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, which are powerful methods for forming carbon-carbon bonds. mdpi.com The differential reactivity of the bromine atoms at the 4- and 5-positions can be exploited for sequential, regioselective couplings, enabling the synthesis of intricately functionalized thiophene derivatives. These reactions allow for the introduction of a variety of aryl, heteroaryl, and alkyl groups, leading to the construction of complex molecular architectures that are otherwise difficult to access.

For instance, the Suzuki coupling reaction of 4,5-dibromothiophene derivatives with various aryl-boronic acids has been demonstrated to produce 2,5-biaryl-3-hexylthiophene derivatives in good yields. mdpi.com This methodology highlights the potential of using dibrominated thiophenes as scaffolds for building complex, conjugated systems.

Precursor for Compounds in Pharmaceutical and Agrochemical Research

Thiophene-containing molecules are of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities. beilstein-journals.orgresearchgate.net Halogenated thiophenes, such as this compound, serve as important intermediates in the synthesis of these bioactive compounds. The bromine atoms can be readily substituted with various functional groups to modulate the biological properties of the final products.

In the field of agrochemicals, halogenated 2-thiophenecarboxylic acid derivatives are utilized as essential building blocks for a new class of 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides. beilstein-journals.orgresearchgate.netnih.gov These insecticides exhibit targeted activity against various pests with low mammalian toxicity. The synthesis of these complex agrochemicals often involves the strategic functionalization of a thiophene core, for which this compound can serve as a starting material.

While direct examples of its use as a precursor for specific commercial drugs are not extensively documented in publicly available literature, the thiophene scaffold is a well-established pharmacophore. The ability to introduce diverse substituents onto the thiophene ring via the bromo groups makes this compound a valuable starting point for the exploration of new chemical entities in drug discovery programs.

Synthesis of Deuterated Compounds

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are of increasing importance in pharmaceutical research and for mechanistic studies. The substitution of hydrogen with deuterium can alter the metabolic profile of a drug, often leading to improved pharmacokinetic properties. Brominated aromatic compounds are common precursors for the synthesis of their deuterated analogues.

The bromine atoms in this compound can be replaced with deuterium atoms through processes such as catalytic dehalogenation in the presence of a deuterium source. For example, the reduction of brominated thiophenes using zinc dust in the presence of deuterated acetic acid (CH3COOD) can yield deuterated thiophenes. scispace.com This approach allows for the site-selective introduction of deuterium into the thiophene ring, making this compound a potential precursor for the synthesis of specifically labeled deuterated thiophene derivatives. osti.govresearchgate.net

Contributions to Materials Science

The π-conjugated nature of the thiophene ring makes it an excellent component for organic functional materials. The ability to modify the structure of this compound through polymerization and other synthetic transformations allows for the creation of materials with tailored electronic and optical properties.

Organic Electronics and Optoelectronics

Thiophene-based polymers and small molecules are at the forefront of research in organic electronics and optoelectronics. These materials are utilized in a variety of devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The performance of these devices is highly dependent on the molecular structure of the active organic material.

This compound can be used as a monomer in the synthesis of conjugated polymers. The bromine atoms provide reactive sites for polymerization reactions, such as Yamamoto or Grignard metathesis (GRIM) polymerization, leading to the formation of polythiophene derivatives. The properties of the resulting polymer, such as its band gap, charge carrier mobility, and solubility, can be tuned by co-polymerizing this monomer with other aromatic units.

In the field of OLEDs, thiophene-containing materials are often employed as hole-transporting layers or as part of the emissive layer. The introduction of thiophene units into the molecular structure of an emitter can influence its photophysical properties, such as its emission color and quantum efficiency. beilstein-journals.orgbeilstein-archives.orgfrontiersin.orgrsc.org

While specific research detailing the direct use of this compound in OLEDs is limited, its derivatives can be envisioned as components of novel emitters. For example, by using cross-coupling reactions to attach electron-donating and electron-accepting moieties to the thiophene core derived from this starting material, it is possible to create donor-π-acceptor (D-π-A) type molecules. Such molecules often exhibit interesting photophysical properties, including intramolecular charge transfer (ICT), which is crucial for the design of efficient OLED emitters. The tunability of the electronic properties through substitution at the 4- and 5-positions makes this compound a promising platform for the development of new materials for OLED applications.

Organic Field-Effect Transistors (OFETs) Research

Organic Field-Effect Transistors (OFETs) are fundamental components of modern organic electronics. The performance of an OFET is highly dependent on the charge transport characteristics of the organic semiconductor used as the active layer. Thiophene-based polymers and small molecules are among the most promising candidates for high-performance p-type organic semiconductors due to their excellent charge carrier mobility and environmental stability.

Currently, there is a lack of specific research detailing the direct application or performance metrics of polymers synthesized directly from this compound in OFET devices. Research in this area tends to focus on other substituted thiophene monomers for the creation of semiconducting polymers. The general strategy involves the polymerization of dibrominated thiophene derivatives through various cross-coupling reactions to form conjugated polymers. The electronic properties of these polymers are fine-tuned by the nature and position of the substituents on the thiophene ring. While this compound possesses the necessary reactive bromine sites for such polymerizations, its specific contribution to the performance of OFETs has not been explicitly reported.

Dye-Sensitized Solar Cells (DSSCs) Components

Dye-Sensitized Solar Cells (DSSCs) represent a promising technology for converting solar energy into electricity. The core of a DSSC is a photosensitizing dye that absorbs light and injects electrons into a wide-bandgap semiconductor. Organic dyes based on a donor-π-acceptor (D-π-A) architecture are of significant interest, with thiophene units often being incorporated into the π-bridge to modulate the electronic and optical properties of the dye.

There is no direct evidence in the reviewed literature of this compound being used as a primary component in the synthesis of dyes for DSSCs. The design of efficient sensitizers typically involves the strategic placement of electron-donating and electron-withdrawing groups connected by a conjugated spacer. While the thiophene core of this compound is relevant, and the carboxylate group could potentially act as an anchoring group to the semiconductor surface after hydrolysis, its specific use and the resulting device performance have not been documented. Research in this field is extensive, with a wide variety of other thiophene-based building blocks being explored.

Light-Emitting Transistors (LETs)

Light-Emitting Transistors (LETs) are devices that combine the switching function of a transistor with the light-emitting capabilities of an organic light-emitting diode (OLED). The active material in a LET must therefore possess both good charge transport and efficient electroluminescent properties. Conjugated polymers, including many based on thiophene, are actively investigated for this dual functionality.

Specific studies on the incorporation of this compound into polymers for LET applications are not found in the current body of scientific literature. The development of light-emitting polymers often involves the creation of copolymers that balance charge transport and emission characteristics. While the dibromo functionality of this compound allows for its inclusion in a polymer backbone, its influence on the electroluminescent properties of the resulting polymer has not been reported.

Liquid Crystal Development

While the potential for thiophene derivatives in liquid crystal research is established, there are no specific reports on the liquid crystalline properties of this compound or its direct derivatives. The development of thiophene-based liquid crystals typically involves the attachment of flexible alkyl or alkoxy chains and other aromatic units to the thiophene core to induce mesophase formation. The suitability of this compound as a core for liquid crystals would depend on its further chemical modification.

Sensor Technologies (Biosensors, Chemosensors)

Conjugated polymers, particularly those based on thiophene, are attractive materials for chemical and biological sensors. Their electronic and optical properties can change in response to the presence of specific analytes, providing a detectable signal. The functional groups attached to the polymer backbone can be tailored to achieve selectivity towards the target analyte.

There is a lack of specific research demonstrating the use of this compound in the development of sensor technologies. The general approach in this field is to polymerize functionalized thiophene monomers to create a sensory material. The carboxylate group in this compound could potentially serve as a site for attaching recognition elements for biosensing, but this application has not been specifically explored or reported.

Photoactive and Electrochromic Devices

Photoactive materials are those that respond to light in a specific way, finding use in applications such as photodetectors and optical switches. Electrochromic materials can change their color upon the application of an electrical potential, which is a property utilized in smart windows, displays, and mirrors. Thiophene-based conjugated polymers are well-known for their electrochromic behavior, exhibiting distinct color changes between their neutral and oxidized states.

No specific studies were found that detail the synthesis of photoactive or electrochromic materials directly from this compound. The electrochromic properties of polythiophenes are highly dependent on the polymer's structure, including the nature of its substituents. While polymers derived from this compound would likely exhibit electrochromism, the specific colors, switching times, and stability have not been characterized.

Conducting Polymers via Solid-State Polymerization

Solid-state polymerization is a technique used to synthesize highly ordered, crystalline conjugated polymers from a crystalline monomer. This method can lead to materials with enhanced charge transport properties. The topochemical polymerization of dihalo-substituted thiophene derivatives has been investigated as a route to well-defined polythiophenes.

Explorations in Medicinal Chemistry Research

This compound serves as a versatile scaffold in medicinal chemistry, offering a synthetically accessible starting point for the development of novel compounds with potential therapeutic applications. The strategic placement of two bromine atoms and a methyl ester group on the thiophene ring allows for diverse chemical modifications, leading to a wide array of derivatives with potential biological relevance.

Development of Compounds with Potential Biological Relevance

The dibrominated thiophene core of this compound is a key feature that medicinal chemists can exploit to generate libraries of compounds for biological screening. The bromine atoms can be readily displaced or utilized in cross-coupling reactions to introduce a variety of substituents at the 4- and 5-positions of the thiophene ring. This allows for the systematic exploration of the structure-activity relationship (SAR), which is crucial in the drug discovery process.

Research into thiophene derivatives has revealed a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While direct studies originating from this compound are not extensively documented in publicly available literature, the known reactivity of this compound suggests its utility in synthesizing molecules with these activities. For instance, the synthesis of 4,5-disubstituted-thiophene-2-amidines has been explored for developing potent urokinase inhibitors, highlighting the potential of modifying the dibrominated thiophene core for therapeutic benefit.

The general synthetic strategy often involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide bond formation. Subsequently, the bromine atoms can be substituted to introduce diverse chemical moieties. This approach allows for the creation of a wide range of analogs for biological evaluation.

Below is a table summarizing the potential biological activities of thiophene derivatives that could conceptually be synthesized from this compound, based on activities reported for structurally related compounds.

| Compound Class | Potential Biological Activity |

| 4,5-Diarylthiophene-2-carboxamides | Anticancer, Kinase Inhibition |

| 4,5-Heteroarylthiophene-2-carboxamides | Antibacterial, Antifungal |

| Thiophene-fused Heterocycles | Anti-inflammatory, Antiviral |

This table is illustrative and based on the biological activities of related thiophene derivatives.

Scaffolds for Heterocyclic Carboxamide Derivatives

The thiophene carboxamide moiety is a recognized pharmacophore present in a number of biologically active compounds. This compound is an ideal starting material for the synthesis of a diverse range of heterocyclic carboxamide derivatives. The general approach involves the conversion of the methyl ester to a primary or secondary amide, followed by reactions at the bromine-substituted positions to build more complex heterocyclic systems.

One of the key synthetic methodologies that can be applied to this compound is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the brominated thiophene core and various boronic acids or esters. This strategy enables the introduction of aryl, heteroaryl, or alkyl groups at the 4- and 5-positions, leading to a vast chemical space for exploration.

For example, the synthesis of thiophene-2-carboxamide derivatives with substitutions at the 3-position has been shown to yield compounds with antioxidant and antibacterial activity. While this involves a different substitution pattern, the principle of modifying the thiophene core to tune biological activity is the same. The synthesis of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues has been investigated for their efficacy against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli.

The following table presents representative heterocyclic carboxamide derivatives with their reported biological activities, illustrating the potential of this class of compounds that could be accessed from a dibrominated thiophene precursor.

| Derivative Class | Example of Biological Activity |

| N-Aryl Thiophene Carboxamides | Anticancer (e.g., as CA-4 biomimetics) |

| N-Heteroaryl Thiophene Carboxamides | Antibacterial (e.g., against ESBL-producing E. coli) |

| Thiophene-based Kinase Inhibitors | Inhibition of kinases such as JAK2 and VEGFR-2 |

This table provides examples of biological activities found in thiophene carboxamide derivatives and is intended to be representative of the potential of compounds derived from this compound.

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of Methyl 4,5-dibromothiophene-2-carboxylate. While a complete, publicly available spectral assignment is not readily found, the expected ¹H and ¹³C NMR spectra can be predicted based on the molecule's structure. The ¹H NMR spectrum would feature a singlet for the lone aromatic proton on the thiophene (B33073) ring (H-3) and a singlet for the methyl ester protons (-OCH₃). The ¹³C NMR spectrum would show six distinct signals corresponding to the five carbons of the dibromothiophene ring and the carbonyl carbon of the ester group.

Beyond simple structural confirmation, NMR, particularly ³¹P and ¹⁹F NMR, has been effectively used to monitor the progress of reactions involving this compound, thereby serving as a powerful mechanistic probe. In studies of palladium-catalyzed cross-coupling reactions, this compound (designated as 5a in the research) was a key substrate. Researchers were able to gain insights into the reaction mechanism and the nature of the rate-determining step by carefully monitoring the ³¹P signals of the phosphine (B1218219) ligands on the palladium catalyst and the ¹⁹F signals of the organometallic reagents. This application underscores the utility of NMR in tracking the transformation of the thiophene substrate and understanding the subtleties of catalytic cycles.

Mass Spectrometry (MS) Techniques (LC/MS, GC-MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound. The presence of two bromine atoms gives the molecular ion peak a characteristic isotopic pattern (M, M+2, M+4) due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Commercial suppliers often use gas chromatography (GC), presumably coupled with mass spectrometry (GC-MS), to assess the purity of the compound, with assays typically showing purity levels of 96% or higher. thermofisher.com

While detailed experimental fragmentation patterns from techniques like electron ionization (EI) are not widely published, predicted data provides insight into the expected mass-to-charge ratios (m/z) for various adducts of the molecule. This information is particularly relevant for analyses using soft ionization techniques common in Liquid Chromatography-Mass Spectrometry (LC/MS), such as electrospray ionization (ESI).

Below is an interactive table of predicted collision cross-section (CCS) values for different adducts of this compound, which is a measure of the ion's size and shape in the gas phase.

X-ray Diffraction (XRD) and Crystallographic Studies

As of now, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. Such a study would be invaluable, providing definitive proof of its molecular structure and offering a detailed view of its three-dimensional arrangement in the solid state.

Without a crystal structure, a direct analysis of the packing patterns is not possible. However, studies of related brominated thiophene derivatives show that the arrangement of molecules in the crystal lattice is heavily influenced by the interplay of various intermolecular forces. These forces dictate material properties such as melting point, solubility, and stability.

The investigation of noncovalent interactions is crucial for understanding the supramolecular chemistry of halogenated organic compounds. For this compound, several key interactions would be anticipated in its crystal structure.

Halogen Bonding: The bromine atoms on the thiophene ring are capable of forming halogen bonds (C-Br···X), where they act as electrophilic "σ-hole" donors to interact with nucleophilic atoms (like the oxygen of a carbonyl group) on neighboring molecules. This type of interaction is a powerful tool in crystal engineering for directing molecular assembly.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the methyl or thiophene protons and the carbonyl oxygen of an adjacent molecule could play a role in stabilizing the crystal lattice.

The synthesis of photochromic organoboron compounds using this compound as a precursor has led to products whose crystal structures were determined by X-ray diffraction, highlighting the importance of this technique in characterizing complex derivatives. queensu.ca

Other Spectroscopic Methods (e.g., UV-Vis)

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within conjugated molecules like this compound. The thiophene ring, conjugated with the carboxylate group, is expected to exhibit strong absorption bands in the UV region, corresponding primarily to π → π* transitions.

While a specific spectrum for this compound is not available, studies on a wide range of thiophene derivatives indicate that the position and intensity of the absorption maxima (λ_max) are sensitive to the nature and position of substituents. The electron-withdrawing carboxylate group at the 2-position is known to conjugate effectively with the thiophene ring, influencing its electronic structure. The bromine atoms at the 4- and 5-positions would also be expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted parent compound. UV-Vis spectroscopy is also a valuable tool for monitoring reactions, as seen in studies of photochromic derivatives synthesized from this compound. queensu.ca

Table of Compounds

Computational and Theoretical Studies

Mechanistic Profiling of Catalytic Cycles

In the context of palladium-catalyzed couplings, any of the three main steps can be rate-limiting depending on the specific substrate, reagents, and conditions. queensu.ca For reactions involving Methyl 4,5-dibromothiophene-2-carboxylate, NMR spectroscopic analysis has been employed to monitor the reaction progress. By using the ³¹P signal from the phosphine (B1218219) ligand of the palladium catalyst and the ¹⁹F signal from the organometallic reagent as probes, researchers have qualitatively determined that the transmetalation step is the rate-limiting step for sequential substitution processes. queensu.ca

This finding is significant as it indicates that the transfer of the organic group from the organometallic reagent to the palladium center is the slowest part of the catalytic cycle. In contrast, the initial oxidative addition of the C-Br bond to the palladium complex is observed to be an extremely facile process. queensu.ca This rapid oxidative addition plays a crucial role in determining the regioselectivity of the reaction, a topic that will be explored further in a subsequent section.

Transition State Characterization

The characterization of transition states is a cornerstone of computational chemistry, providing a snapshot of the highest energy point along a reaction coordinate. For the palladium-catalyzed reactions of this compound, theoretical studies help to elucidate the structure and energetics of these fleeting species. queensu.ca

While detailed computational characterization of every transition state in the catalytic cycle for this specific molecule is a complex undertaking, the experimental observation of the reaction intermediates provides crucial clues. For instance, the reaction of this compound with a stoichiometric amount of Pd(PPh₃)₄ at ambient temperature exclusively yields the palladium complex resulting from oxidative addition at the C5 position. queensu.ca This stable intermediate has been isolated and fully characterized, providing a concrete starting point for computational models of the subsequent transmetalation and reductive elimination steps. queensu.ca

Prediction and Analysis of Regioselectivity

One of the most critical aspects of reactions involving poly-halogenated heterocycles like this compound is regioselectivity—the ability to selectively react at one halogenated position over another. Computational and theoretical studies are instrumental in predicting and explaining these outcomes.

In the case of this compound, palladium-catalyzed cross-coupling reactions show a strong preference for substitution at the C5 position (the carbon atom adjacent to the sulfur atom) over the C4 position. queensu.ca This selectivity is determined by the initial oxidative addition step. The facile oxidative addition at the C-Br bond next to the sulfur atom of the thiophene (B33073) ring dictates the positional selectivity of the entire process. queensu.ca

Experimental results from various palladium-catalyzed cross-coupling reactions of this compound under different conditions consistently show the formation of the C5-coupled product, with no evidence of the isomer resulting from coupling at the C4 position. queensu.ca The table below summarizes the results of position-selective Pd-catalyzed cross-coupling of this compound with 4-(trifluoromethyl)phenylboronic acid under various conditions, highlighting the exclusive formation of the C5-substituted product.

| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield of C5-Coupled Product (%) |

|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ | AsPh₃ | NMP | 25 | - |

| 2 | Pd₂(dba)₃ | AsPh₃ | NMP | 60 | 78 |

| 3 | Pd(OAc)₂ | - | DMF | 100 | - |

| 4 | Pd(OAc)₂ | PCy₃ | Toluene | 100 | - |

| 5 | Pd(PPh₃)₄ | - | Toluene | 80 | 90 |

The presence of an electron-withdrawing ester group at the C2 position also influences the reactivity of the molecule, but the proximity of the C5-Br bond to the sulfur atom appears to be the dominant factor in directing the regioselectivity of the initial coupling reaction. queensu.ca

Elucidation of Noncovalent Interactions

The study of noncovalent interactions is crucial for understanding molecular recognition, crystal packing, and the subtle forces that can influence reactivity and selectivity. In the context of this compound, several types of noncovalent interactions are theoretically possible, including halogen bonding, π-π stacking, and various hydrogen bonds.

While specific computational studies dedicated to elucidating the noncovalent interactions of this compound are not extensively documented in the literature, the structural features of the molecule allow for predictions about the types of interactions it could participate in. The bromine atoms can act as halogen bond donors, interacting with Lewis bases. The electron-rich thiophene ring can engage in π-π stacking interactions with other aromatic systems. Furthermore, the ester group provides a hydrogen bond acceptor site.

Computational methods such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Hirshfeld surface analysis are powerful tools for investigating these types of interactions in substituted thiophenes. These methods can quantify the strength of interactions, visualize them in 3D space, and provide a deeper understanding of the supramolecular chemistry of the compound. For instance, in related organoboron compounds synthesized from this compound, analysis of crystal structures has revealed strong π-π intermolecular interactions. hku.hk

Future Research Directions and Emerging Trends

Development of Novel Synthetic Pathways

While established methods for the synthesis of Methyl 4,5-dibromothiophene-2-carboxylate exist, future research is anticipated to focus on developing more efficient, sustainable, and scalable synthetic routes. Key areas of exploration will likely include:

Continuous Flow Synthesis: Transitioning from batch to continuous flow processes can offer significant advantages in terms of safety, scalability, and product consistency. Future work may involve the design of microreactor systems for the controlled bromination and esterification of thiophene (B33073) precursors, minimizing reaction times and improving yields.

Catalytic C-H Activation: Direct C-H functionalization is an emerging area in organic synthesis that offers a more atom-economical approach compared to traditional cross-coupling reactions. Research into the selective C-H activation of thiophene-2-carboxylic acid derivatives, followed by bromination, could provide a more direct route to the target molecule, bypassing the need for pre-functionalized starting materials.

Biocatalytic Approaches: The use of enzymes in organic synthesis is gaining traction due to their high selectivity and mild reaction conditions. Future investigations could explore the potential of halogenase enzymes for the regioselective bromination of a thiophene-2-carboxylate (B1233283) precursor, offering a greener alternative to conventional brominating agents.

| Synthetic Approach | Potential Advantages | Research Focus |

| Continuous Flow Synthesis | Improved safety, scalability, and consistency | Design of microreactor systems |

| Catalytic C-H Activation | Increased atom economy, direct functionalization | Selective C-H bromination of thiophene precursors |

| Biocatalytic Approaches | High selectivity, mild reaction conditions, sustainability | Application of halogenase enzymes |

Expanding Scope of Functionalization Reactions

The two bromine atoms on this compound offer prime handles for a variety of functionalization reactions, paving the way for the synthesis of a diverse library of novel compounds. Future research is expected to expand the scope of these transformations:

Selective and Sequential Cross-Coupling: While Suzuki and other cross-coupling reactions are utilized, there is a growing interest in developing methodologies for the selective and sequential functionalization of the C4 and C5 positions. This would allow for the controlled introduction of different aryl or alkyl groups, leading to the synthesis of unsymmetrically substituted thiophenes with tailored electronic and steric properties.

Post-Coupling Modifications: Research into the further modification of the coupled products will be a significant trend. This could involve transformations of the methyl ester group into other functional groups such as amides, aldehydes, or alcohols, thereby increasing the molecular complexity and potential applications of the resulting compounds.

Direct C-Br Bond Functionalization: Exploring novel reactions that directly utilize the C-Br bonds, such as carbonylation, cyanation, and amination reactions, will continue to be an active area of research. These methods provide efficient ways to introduce key functional groups, expanding the chemical space accessible from this versatile building block.

Advanced Material Design and Optimization

The thiophene moiety is a cornerstone of organic electronics, and this compound serves as a key monomer for the synthesis of functional polymers. Future research in this area will focus on the design and optimization of advanced materials with enhanced properties.

Conjugated Polymers for Organic Electronics: A major research thrust will be the use of this compound in the synthesis of novel conjugated polymers for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govrsc.orgpkusz.edu.cn The dibromo functionality allows for polymerization through various cross-coupling methods, and the carboxylate group can be used to tune the solubility and electronic properties of the resulting polymers. bohrium.com

Donor-Acceptor Copolymers: The development of donor-acceptor (D-A) copolymers, where the electron-rich thiophene unit is paired with an electron-deficient moiety, is a promising strategy for narrowing the bandgap and improving the performance of organic solar cells. rsc.org this compound can serve as the donor monomer in such systems.

Self-Assembling Materials: The introduction of specific functional groups through the bromine atoms can be used to control the intermolecular interactions and self-assembly of the resulting molecules. This is crucial for achieving the desired morphology and performance in thin-film electronic devices.

| Material Application | Research Focus | Desired Properties |

| Organic Field-Effect Transistors (OFETs) | Synthesis of regioregular polythiophenes | High charge carrier mobility, good on/off ratio |

| Organic Photovoltaics (OPVs) | Development of donor-acceptor copolymers | Broad absorption spectra, high power conversion efficiency |

| Organic Light-Emitting Diodes (OLEDs) | Design of emissive thiophene-based polymers | High quantum efficiency, color purity |

Interdisciplinary Applications in Chemical Biology

While the primary applications of thiophene derivatives have been in materials science, there is a growing interest in their potential in chemical biology and medicinal chemistry. The structural motifs present in this compound make it an attractive scaffold for the development of biologically active molecules.

Scaffold for Novel Therapeutics: Thiophene-based compounds have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Future research could involve the use of this compound as a starting material for the synthesis of novel drug candidates. The bromine atoms can be functionalized to introduce pharmacophoric groups, and the ester can be modified to improve pharmacokinetic properties.

Fluorescent Probes and Sensors: The thiophene core is known to be a component of some fluorescent molecules. By strategically functionalizing the dibromothiophene scaffold, it may be possible to develop novel fluorescent probes for bioimaging or sensors for the detection of specific analytes.

Inhibitors of Metallo-β-lactamases: Thiazole-based carboxylic acids, which share structural similarities with functionalized thiophenes, have been identified as novel inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. nih.govresearchgate.net This suggests a potential avenue for future research, exploring derivatives of this compound as potential antibacterial agents.

Q & A

Q. What are the standard synthetic routes for Methyl 4,5-dibromothiophene-2-carboxylate, and how is its purity validated?

Answer: The compound is typically synthesized via bromination of methyl thiophene-2-carboxylate using brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. A common approach involves sequential bromination at the 4- and 5-positions of the thiophene ring. For example, di-substitution can be achieved using excess bromine in a polar aprotic solvent (e.g., DCM or CCl₄) at 0–25°C . Purity Validation:

- Chromatography: HPLC or TLC with UV detection to confirm absence of unreacted starting materials.

- Spectroscopy: ¹H/¹³C NMR to verify substitution pattern (e.g., absence of protons at C4/C5 positions due to bromination) .

- Elemental Analysis: Matching experimental C, H, Br, S, and O percentages with theoretical values (e.g., C: 24.03%, Br: 53.12%, S: 10.65%) .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features indicate its structure?

Answer:

- ¹H NMR: A singlet integrating for 3H (methyl ester group at δ ~3.9 ppm) and absence of aromatic protons (due to bromine substitution at C4/C5). Remaining thiophene protons (e.g., C3-H) may appear as a singlet at δ ~7.2 ppm .

- ¹³C NMR: Peaks for carbonyl (C=O, ~160 ppm), ester methyl (~52 ppm), and quaternary carbons (C4/C5, ~110–120 ppm) .

- IR Spectroscopy: Strong absorption bands for ester C=O (~1720 cm⁻¹) and C-Br stretching (~550–650 cm⁻¹) .

- Mass Spectrometry: Molecular ion peak at m/z 299.97 (M⁺) and isotopic patterns consistent with two bromine atoms .

Q. How does the steric and electronic environment of the thiophene ring influence its reactivity in cross-coupling reactions?

Answer: The electron-withdrawing ester group at C2 and bromine atoms at C4/C5 create a deactivated aromatic system, directing electrophilic substitutions to the remaining C3 position. However, bromine atoms serve as excellent leaving groups in Suzuki-Miyaura or Stille couplings , enabling regioselective functionalization. For example:

- Suzuki Coupling: Pd-catalyzed coupling with aryl boronic acids replaces bromine with aryl groups, forming biaryl thiophene derivatives .

- Sonogashira Coupling: Substitution with alkynes under Cu/Pd catalysis .

Advanced Research Questions

Q. What strategies are employed to address regioselectivity challenges in further functionalization of this compound?

Answer: Regioselectivity is controlled by:

- Protecting Groups: Introducing temporary groups (e.g., silyl or acetyl) at C3 to block undesired reactivity during multi-step synthesis.

- Catalyst Design: Using ligands like XPhos or SPhos in Pd-catalyzed reactions to enhance selectivity for bromine substitution .

- Temperature/Solvent Effects: Lower temperatures (e.g., 0°C) and non-polar solvents (e.g., toluene) favor mono-substitution over di-substitution .

Q. How do computational studies aid in predicting the reactivity and stability of this compound derivatives?

Answer:

- DFT Calculations: Predict reaction pathways by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution. For example, the C-Br bond dissociation energy (~250 kJ/mol) indicates suitability for cross-coupling .

- Molecular Docking: Used in medicinal chemistry to assess binding affinity of derivatives (e.g., anti-inflammatory agents) with target proteins like COX-2 .